2-Fluoroanthracene

概要

説明

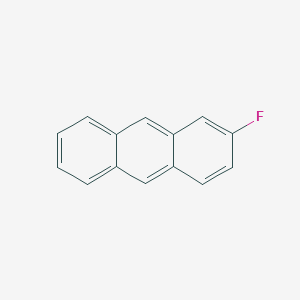

2-Fluoroanthracene is a fluorinated derivative of anthracene, a polycyclic aromatic hydrocarbon This compound is characterized by the substitution of a hydrogen atom with a fluorine atom at the second position of the anthracene molecule

準備方法

Synthetic Routes and Reaction Conditions: 2-Fluoroanthracene can be synthesized through several methods, including:

Suzuki-Miyaura Coupling: This method involves the coupling of a boronic acid derivative of anthracene with a fluorinated aryl halide in the presence of a palladium catalyst.

Direct Fluorination: This method involves the direct fluorination of anthracene using fluorine gas or other fluorinating agents under controlled conditions.

Industrial Production Methods: Industrial production of this compound typically involves the Suzuki-Miyaura coupling due to its efficiency and scalability. The reaction is carried out in a solvent such as tetrahydrofuran or dimethylformamide, with a base such as potassium carbonate, and a palladium catalyst .

化学反応の分析

Types of Reactions: 2-Fluoroanthracene undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom can be replaced by other substituents through nucleophilic aromatic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form fluoroanthraquinone derivatives.

Reduction Reactions: Reduction of this compound can yield dihydro derivatives.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products:

Substitution Reactions: Products include various substituted anthracenes depending on the nucleophile used.

Oxidation Reactions: Major products are fluoroanthraquinones.

Reduction Reactions: Major products are dihydrofluoroanthracenes.

科学的研究の応用

Medicinal Chemistry

Antiviral and Antitumor Activities

Fluorinated compounds, including 2-fluoroanthracene, are increasingly recognized for their therapeutic potential. Fluorination often enhances the biological activity of nucleosides, leading to increased stability and efficacy against viral infections and cancers. For instance, 2'-fluorinated nucleosides have shown promise in treating diseases like HIV and hepatitis C by improving their pharmacokinetic properties and resistance to metabolic degradation . The electron-withdrawing nature of fluorine can also enhance the binding affinity of these compounds to their biological targets, making them valuable in drug development.

Case Study: 2'-Fluoro Nucleosides

Research has demonstrated that 2'-fluoro modifications in nucleosides lead to increased nuclease stability and reduced immune stimulation . For example, compounds like azvudine have been clinically approved for treating COVID-19, showcasing the therapeutic promise of fluorinated nucleosides derived from structures similar to this compound.

Materials Science

Organic Electronics

this compound is utilized in organic electronics due to its favorable electronic properties. The incorporation of fluorine can enhance charge transport characteristics in organic semiconductors. This modification is crucial for developing efficient organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), where materials with high electron mobility are essential for device performance .

Fluorescent Dyes

The compound serves as a building block for synthesizing fluorescent dyes. Its ability to absorb and emit light makes it suitable for applications in fluorescence microscopy and imaging techniques. Fluorinated dyes exhibit improved photostability and brightness compared to their non-fluorinated counterparts, making them advantageous for biological imaging applications .

Fluorescence Imaging

Imaging Agents

Fluorinated compounds like this compound are employed as imaging agents in various biomedical applications. Their unique fluorescence properties allow for enhanced contrast in imaging techniques such as photoacoustic imaging and magnetic resonance imaging (MRI) . The incorporation of fluorine not only improves signal intensity but also aids in the localization of tumors during imaging procedures.

Summary Table of Applications

| Application Area | Description | Example Compounds |

|---|---|---|

| Medicinal Chemistry | Antiviral and antitumor activities through enhanced stability and efficacy | Azvudine, 2'-FdC |

| Materials Science | Used in organic electronics for charge transport enhancement | OLEDs, OPVs |

| Fluorescence Imaging | Employed as imaging agents for improved contrast and localization | Fluorescent dyes |

作用機序

The mechanism of action of 2-Fluoroanthracene in its applications involves its ability to participate in electronic transitions and energy transfer processes. The fluorine atom affects the electronic distribution in the molecule, enhancing its photophysical properties. In OLEDs, it acts as an emitter, while in photon upconversion systems, it serves as an annihilator .

類似化合物との比較

Anthracene: The parent compound without the fluorine substitution.

9,10-Difluoroanthracene: A derivative with fluorine atoms at the 9th and 10th positions.

2-Chloroanthracene: A similar compound with a chlorine atom instead of fluorine at the second position.

Uniqueness: 2-Fluoroanthracene is unique due to the specific position of the fluorine atom, which significantly alters its electronic properties compared to other fluorinated anthracenes. This makes it particularly useful in applications requiring specific photophysical characteristics .

生物活性

2-Fluoroanthracene is a fluorinated derivative of anthracene, a polycyclic aromatic hydrocarbon (PAH). This compound has garnered interest in various fields, particularly for its potential biological activities, including antimicrobial and anticancer properties. This article reviews the current understanding of the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant case studies.

This compound is characterized by the substitution of a fluorine atom at the second position of the anthracene ring system. This modification can influence its chemical reactivity and biological interactions. The fluorine atom enhances lipophilicity and may improve binding affinity to biological targets compared to its non-fluorinated counterparts.

Antimicrobial Properties

Research indicates that this compound derivatives exhibit significant antimicrobial activity. For instance, studies have shown that certain derivatives can inhibit the growth of various bacterial strains, suggesting potential applications in treating bacterial infections. The underlying mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. The compound has demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the induction of oxidative stress, leading to apoptosis in cancer cells. In vitro studies have reported IC50 values indicating effective concentrations for inhibiting cell proliferation .

The biological activity of this compound can be attributed to its interaction with multiple molecular targets:

- Oxidative Stress : this compound induces oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components and trigger apoptotic pathways.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular metabolism, further contributing to its antimicrobial and anticancer effects.

- DNA Interaction : Some studies suggest that this compound can intercalate into DNA, potentially disrupting replication and transcription processes .

Study on Anticancer Activity

A notable study evaluated the effects of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent reduction in cell viability, with an IC50 value around 15 μM after 48 hours of treatment. Mechanistic studies revealed that treatment with this compound resulted in increased levels of apoptotic markers, such as caspase-3 activation and PARP cleavage.

Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of a series of fluorinated anthracenes, including this compound. The study found that compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 μg/mL. The most effective derivatives showed enhanced membrane disruption capabilities compared to non-fluorinated analogs .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

| Activity Type | Cell Line/Organism | IC50/MIC (μM) | Mechanism |

|---|---|---|---|

| Anticancer | MCF-7 (breast cancer) | ~15 | Induction of apoptosis |

| Antimicrobial | Various bacteria | 8 - 32 | Membrane disruption |

特性

IUPAC Name |

2-fluoroanthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F/c15-14-6-5-12-7-10-3-1-2-4-11(10)8-13(12)9-14/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTDCKZPDRHRAEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C3C=C(C=CC3=CC2=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40475935 | |

| Record name | 2-FLUOROANTHRACENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40475935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21454-60-4 | |

| Record name | 2-FLUOROANTHRACENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40475935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。